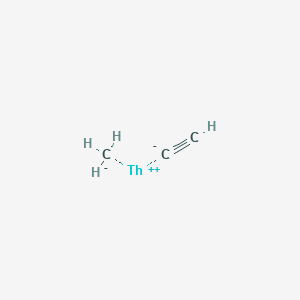
Thorium tricarbide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thorium tricarbide (ThC₃) is an inorganic compound composed of thorium and carbon. It is a member of the thorium carbide family, which includes other compounds such as thorium dicarbide (ThC₂). This compound is known for its unique properties, including high melting points and significant hardness, making it a subject of interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thorium tricarbide can be synthesized through the reaction of thorium metal with carbon at high temperatures. The typical reaction involves heating thorium and graphite in an inert atmosphere at temperatures ranging from 2000°C to 2500°C . The reaction can be represented as:
Th+3C→ThC3
Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes. The thorium metal is often obtained from thorium dioxide (ThO₂) through reduction processes. The high-temperature reaction with carbon is carried out in specialized furnaces designed to handle the extreme conditions required for carbide formation .
Analyse Des Réactions Chimiques
Types of Reactions: Thorium tricarbide undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Oxidation: When exposed to air, this compound can oxidize to form thorium dioxide (ThO₂) and carbon dioxide (CO₂).
Reduction: this compound can be reduced back to thorium metal and carbon under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce thorium hydroxide (Th(OH)₄) and hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen or air at elevated temperatures.
Reduction: Typically involves hydrogen gas or other reducing agents at high temperatures.
Hydrolysis: Occurs in the presence of water or moisture.
Major Products Formed:
Oxidation: Thorium dioxide (ThO₂) and carbon dioxide (CO₂).
Reduction: Thorium metal and carbon.
Hydrolysis: Thorium hydroxide (Th(OH)₄) and hydrocarbons.
Applications De Recherche Scientifique
Thorium tricarbide has several scientific research applications due to its unique properties:
Nuclear Energy: this compound is studied as a potential nuclear fuel due to its high melting point and stability.
Material Science: The hardness and thermal stability of this compound make it suitable for use in high-temperature materials and coatings.
Mécanisme D'action
Thorium tricarbide can be compared with other thorium carbides and similar compounds:
Thorium Dicarbide (ThC₂): Thorium dicarbide has a similar structure but contains two carbon atoms per thorium atom.
Uranium Carbides (UC, UC₂): Uranium carbides are similar in structure and properties but contain uranium instead of thorium.
Uniqueness of this compound: this compound’s unique combination of high melting point, chemical stability, and hardness makes it particularly suitable for high-temperature and high-stress applications. Its potential use in thorium-based nuclear fuel cycles also sets it apart from other carbides .
Comparaison Avec Des Composés Similaires
- Thorium dicarbide (ThC₂)
- Uranium carbide (UC)
- Uranium dicarbide (UC₂)
- Plutonium carbide (PuC)
- Plutonium dicarbide (PuC₂)
Propriétés
Numéro CAS |
69553-67-9 |
|---|---|
Formule moléculaire |
C3H4Th |
Poids moléculaire |
272.10 g/mol |
Nom IUPAC |
carbanide;ethyne;thorium(2+) |
InChI |
InChI=1S/C2H.CH3.Th/c1-2;;/h1H;1H3;/q2*-1;+2 |
Clé InChI |
CCSMSQWGPSOCSM-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].C#[C-].[Th+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


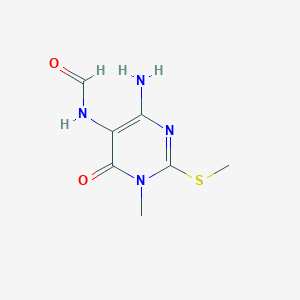
![Ethanone, 1,2-diphenyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13765821.png)
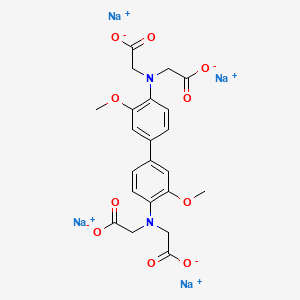
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
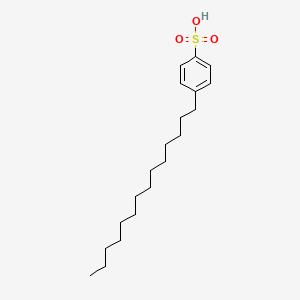

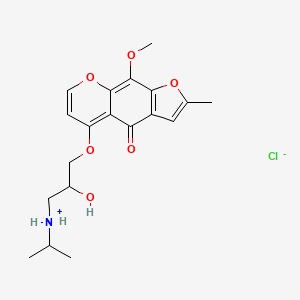


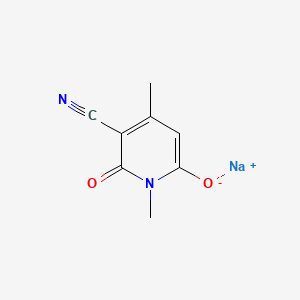
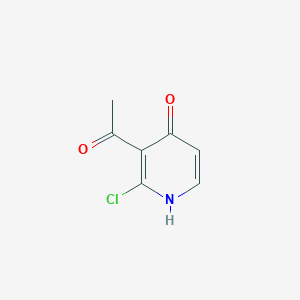
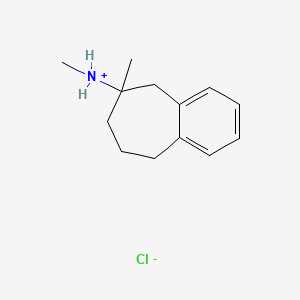
![4,4,6,6-tetramethyl-5H-thieno[2,3-c]pyrrole-2-carbaldehyde](/img/structure/B13765903.png)
